molecular formula C14H14Cl3N5 B1143759 1,5-Bis(4-chlorophenyl)biguanide hydrochloride CAS No. 13590-88-0

1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Katalognummer: B1143759
CAS-Nummer: 13590-88-0
Molekulargewicht: 358.65346
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C14H13Cl2N5·HCl. It is known for its role as an impurity in the synthesis of proguanil hydrochloride, an antimalarial drug. This compound is also referred to as Proguanil Related Compound C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Bis(4-chlorophenyl)biguanide hydrochloride can be synthesized through the reaction of 4-chlorophenylbiguanide with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have focused on the optimization of biguanide derivatives, including 1,5-bis(4-chlorophenyl)biguanide hydrochloride, as selective antitumor agents. Research indicates that these compounds can inhibit transcriptional activation related to hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), which are critical in tumor microenvironments (TME).

  • Case Study : A study conducted on HT29 cells demonstrated that certain biguanide derivatives exhibited selective cytotoxicity under glucose deprivation conditions, suggesting their potential as novel anticancer agents targeting the TME . The introduction of various substituents on the phenyl ring significantly affected the inhibitory activities against HIF-1 and UPR activation.

Antiparasitic Activity

This compound is also noted for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The need for effective treatments for this neglected tropical disease has led researchers to explore existing compounds for repurposing.

  • Research Findings : Combinations of FDA-approved drugs have been screened for their efficacy against Trypanosoma cruzi. While traditional antiparasitic drugs have shown significant toxicities, biguanide derivatives like this compound may offer a safer alternative when used in combination therapies .

Wirkmechanismus

The mechanism of action of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is not well-documented, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to disruptions in metabolic pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(4-chlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role as an impurity in proguanil hydrochloride synthesis and its potential biological activities.

Biologische Aktivität

1,5-Bis(4-chlorophenyl)biguanide hydrochloride (BCPH) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of parasitology and diabetes management. This compound, a derivative of biguanide, exhibits structural similarities to proguanil, an established antimalarial drug. Understanding the biological activity of BCPH is crucial for exploring its potential therapeutic applications and safety profile.

Molecular Characteristics:

  • Molecular Formula: C14H13Cl2N5·ClH
  • Molecular Weight: 358.65 g/mol
  • CAS Number: 13590-98-2

BCPH features two 4-chlorophenyl groups attached to a biguanide backbone, which may enhance its biological interactions compared to other biguanides like metformin .

Antiparasitic Properties

BCPH has been primarily studied for its antiparasitic effects, particularly against malaria. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis in parasites. This inhibition can disrupt the growth and replication of malaria parasites, suggesting that BCPH might serve as a potential therapeutic agent in malaria treatment.

Case Study: Inhibition of Dihydrofolate Reductase

  • Objective: To evaluate the inhibitory effect of BCPH on DHFR.
  • Method: In vitro assays were conducted using purified DHFR from Plasmodium falciparum.
  • Results: BCPH demonstrated a significant reduction in enzyme activity, indicating strong potential as an antimalarial agent.

Effects on Glucose Metabolism

Research indicates that BCPH may also influence glucose metabolism, making it a candidate for diabetes management. Studies have shown that it can enhance insulin sensitivity, which is beneficial for individuals with insulin resistance.

Research Findings:

  • Study Design: Animal models with induced insulin resistance were treated with BCPH.
  • Outcome Measures: Blood glucose levels and insulin sensitivity were monitored.
  • Results: Treated subjects exhibited lower blood glucose levels and improved insulin response compared to controls.

Comparative Analysis with Related Compounds

To contextualize the biological activity of BCPH, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Characteristics
Proguanil HydrochlorideC11H15ClN6O3SAntimalarial drug; closely related structure
MetforminC4H11N5Antidiabetic; biguanide derivative
ChlorhexidineC22H30Cl2N10Antiseptic; contains chlorinated phenyl groups

Uniqueness of BCPH: The dual chlorophenyl substitution may enhance its affinity for biological targets compared to other biguanides, potentially leading to unique therapeutic effects .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Current data on the toxicity of BCPH is limited; however, it is advisable to handle it with care due to the presence of chlorine atoms.

Toxicity Profile

  • Acute Toxicity: Preliminary studies indicate that BCPH may be toxic if ingested .
  • Reproductive Effects: There are concerns regarding potential reproductive toxicity based on structural analogs .

Handling Precautions

Standard laboratory safety protocols should be followed when working with BCPH to mitigate risks associated with chemical exposure.

Eigenschaften

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJYBHXNHZDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13590-98-2
Record name Imidodicarbonimidic diamide, N,N′-bis(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13590-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST-39008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-bis(4-chlorophenyl)-imidodicarbonimidic diamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ST-39008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00AZ53Z27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.